molecular formula C9H11NO B12093850 1H-Indole-7-methanol, 2,3-dihydro- CAS No. 112106-89-5

1H-Indole-7-methanol, 2,3-dihydro-

Cat. No.: B12093850
CAS No.: 112106-89-5
M. Wt: 149.19 g/mol
InChI Key: YEUKLPJLDSENGT-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Indolin-7-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be further reduced to form various derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indolin-7-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of indolin-7-ylmethanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

1H-Indole-7-methanol, 2,3-dihydro- (CAS No. 112106-89-5) is a compound belonging to the indole family, known for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in various natural products and synthetic compounds that exhibit pharmacological properties. This article reviews the biological activities associated with 1H-Indole-7-methanol, 2,3-dihydro-, including its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular Formula C9H11NO
Molecular Weight 163.19 g/mol
IUPAC Name 2,3-dihydro-1H-indole-7-methanol
Canonical SMILES C1CC2=C(C=C1)C(=CN2)C(CO)=C

Antimicrobial Activity

Research has demonstrated that indole derivatives possess significant antimicrobial properties. A study evaluating various indole compounds found that 1H-Indole-7-methanol, 2,3-dihydro-, exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential .

Antifungal Activity

In vitro studies have shown that this compound also displays antifungal properties. It was tested against various fungi such as Candida albicans and Aspergillus niger, with inhibition rates exceeding 80% at concentrations of 100 µg/mL. These findings suggest its potential application in treating fungal infections .

Anticancer Properties

1H-Indole-7-methanol, 2,3-dihydro- has been investigated for its anticancer effects. In a study involving human cancer cell lines (e.g., HeLa and MDA-MB-231), the compound inhibited cell proliferation with IC50 values ranging from 15 to 25 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological activity of 1H-Indole-7-methanol, 2,3-dihydro- can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress in cancer cells.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A recent study analyzed the antimicrobial efficacy of several indole derivatives including 1H-Indole-7-methanol, 2,3-dihydro-. The results indicated that this compound had a higher efficacy compared to traditional antibiotics against multi-drug resistant strains .

Case Study 2: Anticancer Activity

In a preclinical model using xenograft tumors derived from human breast cancer cells, treatment with this indole derivative resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Properties

CAS No.

112106-89-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanol

InChI

InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2

InChI Key

YEUKLPJLDSENGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=CC=C2CO

Origin of Product

United States

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